8,9-diethoxy-4-[4-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine
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Overview
Description
8,9-Diethoxy-4-[4-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a complex organic compound with a molecular formula of C23H24F3N2O2. This compound belongs to the class of benzodiazepines, which are known for their wide range of pharmacological activities, including sedative, anxiolytic, and anticonvulsant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-diethoxy-4-[4-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine typically involves multi-step organic reactions. One common approach is the condensation of appropriate benzodiazepine precursors with pyrrole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
8,9-Diethoxy-4-[4-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
8,9-Diethoxy-4-[4-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8,9-diethoxy-4-[4-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. This interaction enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodiazepines: These compounds share a similar core structure but differ in their substituents and pharmacological profiles.
Pyrrolidine Derivatives: These compounds have a pyrrolidine ring and exhibit diverse biological activities.
Properties
Molecular Formula |
C23H23F3N2O2 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
8,9-diethoxy-4-[4-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine |
InChI |
InChI=1S/C23H23F3N2O2/c1-3-29-20-12-16-14-27-22(15-7-9-17(10-8-15)23(24,25)26)18-6-5-11-28(18)19(16)13-21(20)30-4-2/h5-13,22,27H,3-4,14H2,1-2H3 |
InChI Key |
GEUWHJBCIBWOJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CNC(C3=CC=CN32)C4=CC=C(C=C4)C(F)(F)F)OCC |
Origin of Product |
United States |
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